N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Analysis : The preparation of benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, involves reactions yielding high-purity compounds. These derivatives are fully characterized by spectroscopic methods, including NMR, UV, IR, and mass spectrometry, highlighting their potential for further chemical and pharmaceutical investigations (Manolov, Ivanov, & Bojilov, 2021).
Biomedical Applications
Anticonvulsant Activity : Research into heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with anticonvulsant properties. Notably, certain compounds have shown significant protection against induced convulsions, suggesting their potential as anticonvulsant agents (Farag et al., 2012).
Luminescent Properties for White Light Emission : Benzothiazole derivatives have been investigated for their luminescent properties. Compounds like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide exhibit diverse emission spectra, contributing to white light generation when doped into polymer matrices. This research opens avenues for the development of white-light emitting devices in display technologies (Lu et al., 2017).
Catalytic and Chemical Reactions
Fluoroalkylative Aryl Migration : The use of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones in silver-catalyzed reactions demonstrates innovative approaches to fluoroalkylation and aryl migration. These processes have implications for the synthesis of fluorinated organic compounds, which are of interest in pharmaceutical and materials science (He et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally similar to other benzo[d]thiazol-2-yl compounds, which have been reported to interact with various biological targets . .
Mode of Action
Given the structural similarity to other benzo[d]thiazol-2-yl compounds, it is plausible that it may interact with its targets in a similar manner . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzo[d]thiazol-2-yl compounds have been reported to influence various biochemical pathways
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-17(19(26)13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIIBWSTXYIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.